4-methoxy-3-methyl-1,3-oxazolidin-2-one
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Overview
Description
4-methoxy-3-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. It is characterized by a five-membered ring containing oxygen and nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1,2-ethanediol with methoxyisocyanate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amines, and other heterocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
4-methoxy-3-methyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It serves as a scaffold for the development of pharmaceutical agents, particularly antibiotics.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of functional proteins, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Cycloserine: A structurally related compound with different biological activity.
Uniqueness
4-methoxy-3-methyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
2445786-15-0 |
---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.1 |
Purity |
95 |
Origin of Product |
United States |
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